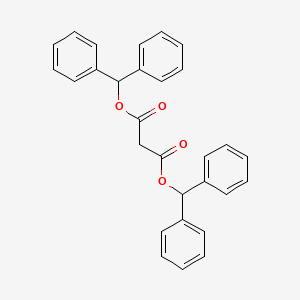
N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners. This particular compound is characterized by its unique structure, which includes multiple methyl and propyl groups attached to the nitrogen atom, making it a tertiary amine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium chloride typically involves the alkylation of tertiary amines. One common method is the reaction of N,N-dimethylpropan-1-amine with 2-methylpropyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
化学反応の分析
Types of Reactions
N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary or primary amines, depending on the conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or sodium acetate in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium hydroxide or acetate.
Oxidation: Formation of N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium N-oxide.
Reduction: Formation of N,2-Dimethyl-N-(2-methylpropyl)propan-1-amine.
科学的研究の応用
N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use as an antimicrobial agent in disinfectants and antiseptics.
Industry: Utilized in the formulation of fabric softeners, hair conditioners, and other personal care products.
作用機序
The mechanism of action of N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium chloride primarily involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This action is facilitated by the hydrophobic alkyl chains, which insert into the lipid bilayer, and the positively charged nitrogen atom, which interacts with the negatively charged components of the cell membrane.
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-N-(2-methylpropyl)propan-1-aminium chloride
- N,N-Dimethyl-N,N-bis(2-ethylpropyl)propan-1-aminium chloride
- N,N-Dimethyl-N,N-bis(2-methylbutyl)propan-1-aminium chloride
Uniqueness
N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium chloride is unique due to its specific combination of methyl and propyl groups, which confer distinct physicochemical properties. These properties include enhanced solubility in organic solvents and increased antimicrobial activity compared to similar compounds with different alkyl chain lengths or branching patterns.
特性
CAS番号 |
123617-55-0 |
|---|---|
分子式 |
C13H30ClN |
分子量 |
235.84 g/mol |
IUPAC名 |
methyl-tris(2-methylpropyl)azanium;chloride |
InChI |
InChI=1S/C13H30N.ClH/c1-11(2)8-14(7,9-12(3)4)10-13(5)6;/h11-13H,8-10H2,1-7H3;1H/q+1;/p-1 |
InChIキー |
HURTUMMIGPLYMH-UHFFFAOYSA-M |
正規SMILES |
CC(C)C[N+](C)(CC(C)C)CC(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


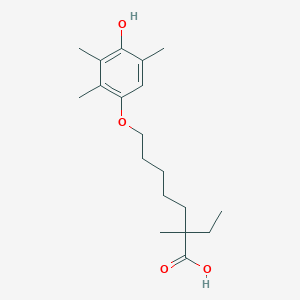
![Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-](/img/structure/B14302526.png)


![4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate](/img/structure/B14302551.png)
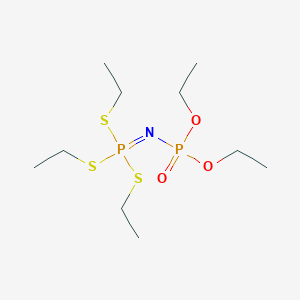
![4-[(E)-pyridin-2-yliminomethyl]benzene-1,3-diol](/img/structure/B14302554.png)
![(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene](/img/structure/B14302561.png)

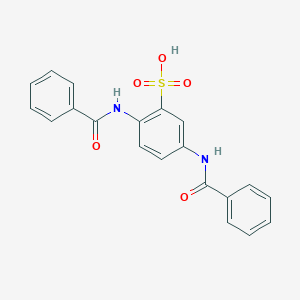
![O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate](/img/structure/B14302601.png)
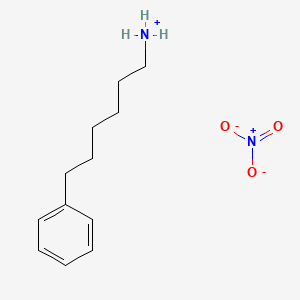
![N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14302612.png)
